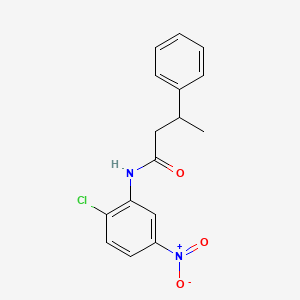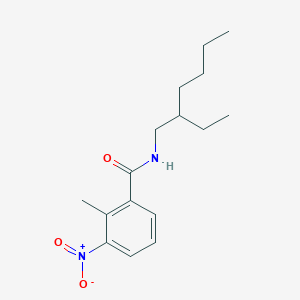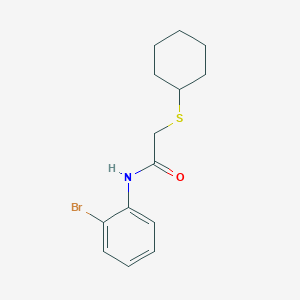
N-(2-chloro-5-nitrophenyl)-3-phenylbutanamide
描述
N-(2-chloro-5-nitrophenyl)-3-phenylbutanamide, also known as CNPPB, is a chemical compound that has been widely used in scientific research. It is a potent blocker of the calcium-activated chloride channel, which makes it a valuable tool for investigating the physiological and biochemical roles of this channel in various systems.
科学研究应用
N-(2-chloro-5-nitrophenyl)-3-phenylbutanamide has been used extensively in scientific research to investigate the role of calcium-activated chloride channels in various systems. These channels play important roles in regulating ion homeostasis, cell volume, and membrane potential in many cell types, including neurons, smooth muscle cells, and epithelial cells. By blocking these channels, this compound can help researchers elucidate the physiological and biochemical functions of these channels in different systems.
作用机制
N-(2-chloro-5-nitrophenyl)-3-phenylbutanamide blocks the calcium-activated chloride channel by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to increases in intracellular calcium levels, which in turn reduces chloride ion influx into the cell. This mechanism of action has been confirmed through electrophysiological studies in which this compound was shown to inhibit chloride currents in cells expressing the channel.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific system under investigation. In neurons, for example, this compound has been shown to inhibit synaptic transmission by blocking the chloride currents that contribute to inhibitory postsynaptic potentials. In smooth muscle cells, this compound can reduce contractility by inhibiting chloride currents that contribute to depolarization and contraction. In epithelial cells, this compound can affect ion transport and cell volume regulation by blocking chloride currents that contribute to transepithelial ion transport and cell volume regulation.
实验室实验的优点和局限性
One of the main advantages of N-(2-chloro-5-nitrophenyl)-3-phenylbutanamide is its potency and specificity for the calcium-activated chloride channel. This allows researchers to selectively block this channel without affecting other ion channels or transporters. Additionally, this compound is relatively stable and easy to use in laboratory experiments. However, one limitation of this compound is its potential for off-target effects, particularly at high concentrations. Researchers must carefully titrate the concentration of this compound to avoid unwanted effects on other ion channels or transporters.
未来方向
There are many potential future directions for research on N-(2-chloro-5-nitrophenyl)-3-phenylbutanamide and calcium-activated chloride channels. One area of interest is the role of these channels in disease states, such as hypertension, asthma, and cystic fibrosis. By understanding the physiological and biochemical functions of these channels in disease states, researchers may be able to develop new therapeutic approaches. Additionally, there is interest in developing more specific and potent blockers of calcium-activated chloride channels, which could have important applications in both basic and clinical research.
属性
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11(12-5-3-2-4-6-12)9-16(20)18-15-10-13(19(21)22)7-8-14(15)17/h2-8,10-11H,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKLPNAEINKCFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-({2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethyl}amino)-1,1-dimethyl-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B3975067.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3975077.png)
![N-(3,4-dimethylbenzyl)-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide](/img/structure/B3975080.png)
![4-[5-(4-hydroxy-3-methoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B3975088.png)
![9-(4-methoxyphenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3975090.png)
![2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide](/img/structure/B3975101.png)

![2-[(4-methylphenyl)amino]-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B3975115.png)
![3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B3975123.png)


![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-phenylmethanesulfonamide](/img/structure/B3975146.png)
